molecular formula C16H11NO3 B175036 Piperolactam A CAS No. 112501-42-5

Piperolactam A

Cat. No. B175036
M. Wt: 265.26 g/mol
InChI Key: KBGNBPGXVKPRQI-UHFFFAOYSA-N
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Description

Piperolactam A is a compound with the molecular formula C16H11NO3 . It is an alkaloid that has been found in various plant species .


Synthesis Analysis

A series of natural aristolactams and their analogues, including Piperolactam A, have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines . The synthetic accessibility of Piperolactam A is 2.02, which indicates that it can be synthesized with relative ease .


Molecular Structure Analysis

The molecular structure of Piperolactam A consists of 16 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of Piperolactam A is 265.263 Da, and its monoisotopic mass is 265.073883 Da .


Chemical Reactions Analysis

The specific chemical reactions involving Piperolactam A are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

Piperolactam A has a density of 1.4±0.1 g/cm3, a boiling point of 457.0±38.0 °C at 760 mmHg, and a flash point of 230.2±26.8 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .

Scientific Research Applications

Anticancer Potential Piperolactam A has been highlighted for its potential in anticancer drug development. It's indexed as a prospective anticancer drug candidate based on in silico techniques and optimization algorithms, which point towards its potential bioactivity against cancer (Rayan, Raiyn, & Falah, 2017).

Antileishmanial Activity Studies have also investigated the antileishmanial action of Piperolactam A, particularly when potentiated via cyclodextrin complexation. Its notable antileishmanial activities against various strains of Leishmania donovani, both wild-type and drug-resistant, have been highlighted, indicating its potential as a source for developing safe and affordable antileishmanial agents (Bhattacharya et al., 2016).

Potential as Non-Steroidal Anti Fertility Drug Piperolactam A has been studied for its binding affinity towards estrogen and progesterone receptors, suggesting its potential as a non-steroidal lead in contraceptive drug development. The research underscores its significant binding affinity, which is even larger than certain reported antagonists, making it a notable candidate for fertility control without the contraindications associated with steroidal analogues (Amin et al., 2017).

Antibacterial and Antiplatelet Activities Piperolactam A, along with other compounds, has been isolated from various plants and tested for antibacterial and antiplatelet aggregation activities. Some studies indicate its inhibitory activities against pathogenic bacteria like Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. Additionally, it has been a part of bioassay-guided fractionation studies for anti-platelet aggregation constituents (Nongmai et al., 2021; Chen et al., 2004).

In Silico Evaluation Against SARS-CoV-2 In the wake of the COVID-19 pandemic, Piperolactam A was one of the phytochemicals virtually screened and identified for potential efficacy against SARS-CoV-2 infection. The compound showed promising results in molecular docking studies, suggesting its ability to inhibit the binding of the virus to the host, thereby presenting a potential pathway for therapeutic intervention (Kothandan et al., 2021).

Safety And Hazards

The specific safety and hazards associated with Piperolactam A are not detailed in the retrieved sources .

properties

IUPAC Name

15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-20-12-7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15(12)18/h2-7,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGNBPGXVKPRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150083
Record name Piperolactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperolactam A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piperolactam A

CAS RN

112501-42-5
Record name Piperolactam A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112501-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperolactam A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112501425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperolactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperolactam A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXQ3T84KLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperolactam A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

303 - 306 °C
Record name Piperolactam A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
YC Chen, JJ Chen, YL Chang, CM Teng, WY Lin… - Planta …, 2004 - thieme-connect.com
A new alkaloid, piperolactam E, and fourteen known compounds have been isolated from the stem of Piper taiwanense. Bioassay-guided fractionation of the methanolic extract led to …
Number of citations: 50 www.thieme-connect.com
SA Amin, P Bhattacharya, S Basak, S Gayen… - … biology and chemistry, 2017 - Elsevier
… So, in the present study the MD study has been performed after docking the ligand, Piperolactam A (PLA) with a human progesterone receptor (PDB: 1E3 K) and an estrogen receptor (…
Number of citations: 30 www.sciencedirect.com
N Lertnitikul, R Suttisri, S Sitthigool… - Journal of Biologically …, 2023 - Taylor & Francis
… N-trans-feruloyltyramine, pellitorine, piperine and piperlonguminine) 15-18, aristolactams (aristolactams AII and AIIIa, cepharanone B, goniothalactam, piperolactam A and stigmalactam…
Number of citations: 1 www.tandfonline.com
P Bhattacharya, S Mondal, S Basak, P Das, A Saha… - Acta tropica, 2016 - Elsevier
… In the present study the antileishmanial action of piperolactam A (PL), isolated after … Piperolactam A (PL), a representative of the inchoate skeleton of aristolactam chassis might …
Number of citations: 27 www.sciencedirect.com
YL Choi, JK Kim, SU Choi, YK Min, MA Bae… - Bioorganic & medicinal …, 2009 - Elsevier
… Naturally occurring aristolactams, such as aristolactam BII (cepharanone B), aristolactam BIII, aristolactam FI (piperolactam A), N-methyl piperolactam A, and sauristolactam showed …
Number of citations: 66 www.sciencedirect.com
WMNHW Salleh, NA Hashim, S Khamis - Chemistry of Natural …, 2021 - Springer
… ribesioides led to the isolation and identification of five aristolactams, namely cepharanone A (1), cepharanone B (aristolactam BII)(2), aristolactam AII (3), piperolactam A (4), and …
Number of citations: 4 link.springer.com
AY TSURUTA, MD BOMM, MN Lopes, LMX Lopes - Eclética Química, 2002 - SciELO Brasil
… The structures of aristolactam AII and piperolactam A have been revised by means of … The structures of aristolactam AII and piperolactam A have been revised by means of spectroscopic …
Number of citations: 15 www.scielo.br
JK Kim, YH Kim, HT Nam, BT Kim, JN Heo - Organic letters, 2008 - ACS Publications
… For example, aristolactam FI (piperolactam A, 3) and N-methyl piperolactam A (4) are obtained in satisfactory yields via the selective monodemethylation of the C-1 positions of 1 and 24 …
Number of citations: 85 pubs.acs.org
P Bhattacharya, A Saha, S Basak - … : Nanotechnology, Biology and Medicine, 2019 - Elsevier
… A nano PLA (Piperolactam A)-HPBCD (2-hydroxy-propyl-β-cyclodextrin) inclusion complex … The isolated compound, Piperolactam A (PLA) was subsequently complexed with HPBCD …
Number of citations: 3 www.sciencedirect.com
NA Hashim, F Ahmad… - Natural Product …, 2019 - journals.sagepub.com
… of recycle-HPLC of complex mixture from fraction F 14-17 has led to the isolation of 2 compounds which were cepharadione B (5) (light orange needle; 0.6 mg) and piperolactam A (6). …
Number of citations: 9 journals.sagepub.com

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